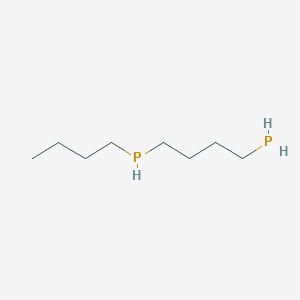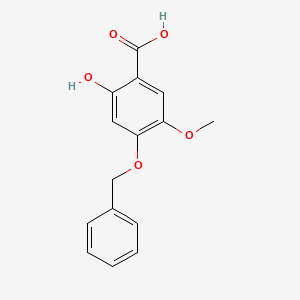
4-(Benzyloxy)-2-hydroxy-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-2-hydroxy-5-methoxybenzoic acid is an organic compound with a complex structure that includes a benzyloxy group, a hydroxy group, and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-hydroxy-5-methoxybenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide. This reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone . The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-hydroxybenzoic acid attacks the benzyl bromide, resulting in the formation of the benzyloxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-hydroxy-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the benzyloxy group can yield the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-(Benzyloxy)-2-hydroxy-5-methoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory enzymes and cytokines . Additionally, its potential anticancer activity might involve the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
4-(Benzyloxy)-2-hydroxy-5-methoxybenzoic acid can be compared with other similar compounds, such as:
4-Benzyloxybenzoic acid: Lacks the hydroxy and methoxy groups, which may result in different chemical reactivity and biological activity.
4-(Benzyloxy)phenol: Contains a phenol group instead of a benzoic acid group, leading to different applications and properties.
4-Hydroxybenzoic acid: Lacks the benzyloxy and methoxy groups, which affects its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
67370-96-1 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H14O5/c1-19-13-7-11(15(17)18)12(16)8-14(13)20-9-10-5-3-2-4-6-10/h2-8,16H,9H2,1H3,(H,17,18) |
InChI Key |
ZEXTYMBSIVWUNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)
![N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea](/img/structure/B14460076.png)

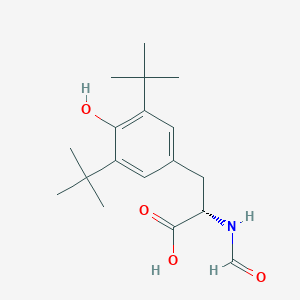
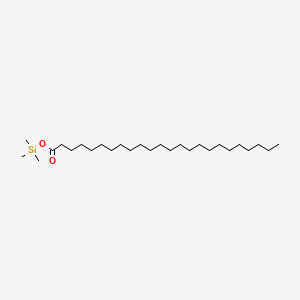

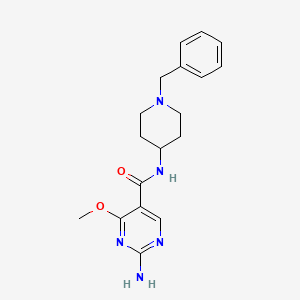
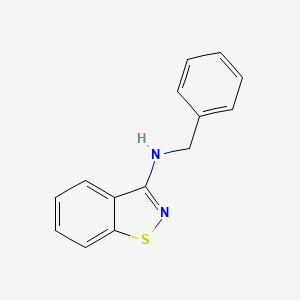
![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)
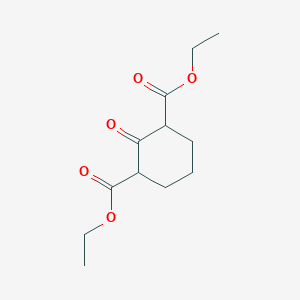
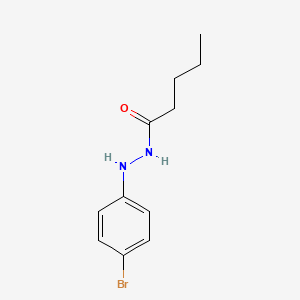

![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
